3-Bromo-3'-piperidinomethyl benzophenone
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Description
Synthesis Analysis
The synthesis of brominated benzophenone derivatives typically involves multi-step reactions with controlled conditions to ensure the addition of bromine atoms at the desired positions on the benzophenone framework. For instance, the synthesis of a dibrominated benzene diol derivative was achieved starting from a brominated methoxyphenyl methanol, proceeding through five steps with an overall yield of 34% . Another example is the synthesis of a pentamethoxyl benzophenone derivative from trimethoxybenzene, which involved a methylation reaction followed by a Friedel-Crafts reaction . These methods suggest that the synthesis of 3-Bromo-3'-piperidinomethyl benzophenone could potentially involve similar bromination and functional group transformation steps.
Molecular Structure Analysis
The molecular structure of brominated benzophenone derivatives is characterized by the presence of bromine atoms and various substituents attached to the benzophenone core. The structure of such compounds is typically confirmed using spectroscopic techniques like IR, UV, EIMS, 13C NMR, and 1H NMR . For 3-Bromo-3'-piperidinomethyl benzophenone, one would expect the piperidinomethyl group to influence the chemical shifts observed in NMR spectroscopy due to its electron-donating nature.
Chemical Reactions Analysis
Brominated benzophenone derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. For example, bromomethyl-substituted benzophenones can generate isobenzofurans, which can further react with dienophiles to produce naphthalene derivatives . The presence of a piperidinomethyl group in 3-Bromo-3'-piperidinomethyl benzophenone could offer additional reactivity, potentially through nucleophilic substitution reactions or as a directing group in catalytic arylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and may affect the compound's melting point, boiling point, and solubility. The electronic effects of substituents like methoxymethyl groups can impact the acidity of phenolic hydrogens, as seen in the regioselective O-demethylation of aryl methyl ethers . For 3-Bromo-3'-piperidinomethyl benzophenone, the piperidinomethyl group is likely to impart basicity to the molecule, affecting its solubility in acidic or basic environments.
Safety And Hazards
The safety data sheet for benzophenone derivatives indicates that they may cause severe skin burns and eye damage . They are also toxic to aquatic life with long-lasting effects . It’s important to handle these compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
(3-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEALBSCJXFWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643136 |
Source
|
Record name | (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3'-piperidinomethyl benzophenone | |
CAS RN |
898792-90-0 |
Source
|
Record name | (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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